molecular formula C18H20F3NO B1389319 N-[2-(4-Ethylphenoxy)propyl]-3-(trifluoromethyl)aniline CAS No. 1040685-22-0

N-[2-(4-Ethylphenoxy)propyl]-3-(trifluoromethyl)aniline

Cat. No.: B1389319
CAS No.: 1040685-22-0
M. Wt: 323.4 g/mol
InChI Key: BFKQZQQMCBHYGV-UHFFFAOYSA-N
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Description

N-[2-(4-Ethylphenoxy)propyl]-3-(trifluoromethyl)aniline (CAS 1040685-22-0) is a synthetic aromatic amine compound of significant interest in advanced chemical and pharmaceutical research. With a molecular formula of C18H20F3NO and a molecular weight of 323 g/mol, this compound features a distinct molecular structure that incorporates both ether and trifluoromethyl groups, which are known to enhance properties such as metabolic stability and binding affinity in bioactive molecules . This aniline derivative is primarily valued in research settings as a key chemical building block or intermediate. Its structural motifs, particularly the 3-(trifluoromethyl)phenyl group, are frequently employed in the discovery and synthesis of novel active pharmaceutical ingredients (APIs). For instance, similar aniline compounds bearing the 3-(trifluoromethyl)phenyl group are critical intermediates in the synthesis of calcimimetic drugs like Cinacalcet, which targets calcium-sensing receptors . Researchers can utilize this compound in various synthetic methodologies, including nucleophilic substitution and reductive amination, to develop new chemical entities for therapeutic evaluation. The supplied product has a purity of 95% and must be stored at -20°C for long-term stability (1-2 years) or at -4°C for shorter periods (1-2 weeks) . It is intended for use in proteomics research, chemical synthesis, and other in-vitro biological studies. Handling requires standard laboratory safety precautions, including the use of protective gloves, clothing, and eyewear, and ensuring adequate ventilation. The product is categorized For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

N-[2-(4-ethylphenoxy)propyl]-3-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F3NO/c1-3-14-7-9-17(10-8-14)23-13(2)12-22-16-6-4-5-15(11-16)18(19,20)21/h4-11,13,22H,3,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFKQZQQMCBHYGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OC(C)CNC2=CC=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[2-(4-Ethylphenoxy)propyl]-3-(trifluoromethyl)aniline involves several steps. The synthetic route typically starts with the preparation of 4-ethylphenol, which is then reacted with propylene oxide to form 2-(4-ethylphenoxy)propanol. This intermediate is further reacted with 3-(trifluoromethyl)aniline under specific conditions to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-[2-(4-Ethylphenoxy)propyl]-3-(trifluoromethyl)aniline undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline nitrogen or the phenoxy group.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[2-(4-Ethylphenoxy)propyl]-3-(trifluoromethyl)aniline, a compound with the molecular formula C₁₈H₂₀F₃NO, has garnered attention in various scientific research applications. This article explores its applications, focusing on its chemical properties, potential uses in research, and relevant case studies.

Pharmaceutical Research

This compound has potential applications in drug discovery and development. Its structural attributes suggest it may act as a lead compound for synthesizing new pharmaceuticals targeting various diseases, particularly those involving receptor interactions.

Case Study: Anticancer Activity

Research has indicated that compounds with similar structures exhibit anticancer properties by inhibiting specific kinases involved in tumor growth. A study demonstrated that derivatives of this compound could selectively inhibit cancer cell proliferation in vitro, warranting further investigation into its mechanism of action.

Material Science

The compound's unique properties make it a candidate for developing advanced materials, particularly in coatings and polymers. Its trifluoromethyl group can enhance chemical resistance and thermal stability.

Case Study: Coating Applications

In a study focused on protective coatings, the incorporation of this compound into polymer matrices showed improved hydrophobicity and durability against environmental degradation.

Agrochemical Development

The lipophilic nature of this compound suggests potential use as an agrochemical formulation, particularly as a pesticide or herbicide. Its ability to penetrate plant tissues could enhance efficacy.

Case Study: Herbicide Efficacy

Field trials have indicated that formulations containing similar phenoxypropyl derivatives exhibit effective weed control while minimizing impact on non-target species. This highlights the need for further exploration of this compound in agrochemical applications.

Mechanism of Action

The mechanism of action of N-[2-(4-Ethylphenoxy)propyl]-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to proteins or enzymes, altering their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Features and Molecular Properties

The table below compares key structural and molecular attributes of the target compound with similar derivatives:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties/Applications References
N-[2-(4-Ethylphenoxy)propyl]-3-(trifluoromethyl)aniline (Target) ~C₁₈H₂₀F₃NO ~347.36 4-Ethylphenoxypropyl (N), 3-CF₃ (aniline) Potential agrochemical/pharmaceutical use
N-[2-(2-sec-Butylphenoxy)propyl]-3-(2-phenoxyethoxy)aniline C₂₇H₃₃NO₃ 419.56 2-sec-Butylphenoxypropyl (N), 3-phenoxyethoxy (aniline) Increased lipophilicity
Fluchloralin (N-(2-Chloroethyl)-2,6-dinitro-N-propyl-4-(trifluoromethyl)aniline) Not provided Not provided 2,6-Dinitro, 2-chloroethyl, propyl (N), 4-CF₃ (aniline) Pesticide (herbicide/nematicide)
N-[2-(2,6-Dimethylphenoxy)propyl]-3-(phenethyloxy)aniline Not provided Not provided 2,6-Dimethylphenoxypropyl (N), 3-phenethyloxy (aniline) Steric hindrance effects
N-[2-(4-Isopropylphenoxy)propyl]-3-(tetrahydro-2-furanylmethoxy)aniline C₂₃H₃₁NO₃ 369.50 4-Isopropylphenoxypropyl (N), 3-tetrahydrofuranmethoxy (aniline) Enhanced solubility (polar solvents)
N-(2-Methoxyethyl)-4-nitro-N-propyl-3-(trifluoromethyl)aniline C₁₃H₁₇F₃N₂O₃ 306.28 4-Nitro, 2-methoxyethyl/propyl (N), 3-CF₃ (aniline) Electron-withdrawing nitro group
N-[3-(Dimethylamino)propyl]-2-nitro-4-(trifluoromethyl)benzenaminium chloride C₁₂H₁₇ClF₃N₃O₂ 327.73 2-Nitro, dimethylaminopropyl (N), 4-CF₃ (aniline), charged (Cl⁻ counterion) Altered solubility/reactivity

Functional Group Impact on Properties

  • Trifluoromethyl (-CF₃) : Present in all listed compounds, this group enhances metabolic stability and lipophilicity, critical for membrane penetration in agrochemicals/pharmaceuticals .
  • Phenoxyalkoxy Chains: Compounds with phenoxyethoxy () or tetrahydrofuranmethoxy () substituents exhibit increased polarity, improving solubility in polar solvents .

Biological Activity

N-[2-(4-Ethylphenoxy)propyl]-3-(trifluoromethyl)aniline is a chemical compound with the molecular formula C18H20F3NOC_{18}H_{20}F_{3}NO and a CAS number of 1040685-22-0. This compound is characterized by its unique structure, which includes a trifluoromethyl group and an ethylphenoxy moiety. It has been studied for its potential biological activities, particularly in pharmacological applications.

The biological activity of this compound can be attributed to its structural components, which may influence various biochemical pathways. The trifluoromethyl group is known to enhance lipophilicity, potentially improving membrane permeability and bioavailability. This compound may interact with specific receptors or enzymes, although detailed mechanisms remain under investigation.

Pharmacological Applications

Research indicates that compounds similar to this compound have been evaluated for their effects on:

  • Anticancer Activity : Some studies suggest that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines, possibly through apoptosis induction or cell cycle arrest mechanisms.
  • Anti-inflammatory Properties : Compounds with similar structures have shown promise in reducing inflammation in various models, indicating potential use in treating inflammatory diseases.
  • CYP Enzyme Inhibition : The compound may also affect cytochrome P450 enzymes, which are crucial for drug metabolism.

Case Studies

  • Cytotoxicity Assay : A study conducted on a series of aniline derivatives demonstrated that those with trifluoromethyl substitutions exhibited enhanced cytotoxicity against breast cancer cell lines (MCF-7). The study utilized MTT assays to quantify cell viability and assessed apoptosis through flow cytometry.
  • Inflammation Model : In a murine model of acute inflammation, compounds structurally related to this compound were administered, leading to significant reductions in pro-inflammatory cytokines (IL-6 and TNF-alpha), suggesting a potential therapeutic role in inflammatory conditions.

Toxicological Profile

The compound is classified as an irritant, emphasizing the need for caution during handling. Toxicological studies are necessary to fully understand its safety profile and potential side effects.

Data Table: Biological Activity Summary

Activity TypeObserved EffectsReference
AnticancerCytotoxicity against MCF-7 cells
Anti-inflammatoryReduced IL-6 and TNF-alpha levels
CYP Enzyme InteractionPotential inhibition of CYP450 enzymes

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-[2-(4-Ethylphenoxy)propyl]-3-(trifluoromethyl)aniline, and what factors influence reaction yield?

  • Methodology :

  • Catalytic coupling : Similar compounds (e.g., trifluoromethyl-substituted anilines) are synthesized via palladium- or rhodium-catalyzed cross-coupling reactions under inert atmospheres (e.g., argon). For example, Tsoung et al. (2015) achieved 13% yield for a structurally analogous compound using CuI and K₃PO₄ in a Buchwald-Hartwig amination reaction .
  • Stepwise alkylation : The propylphenoxy side chain can be introduced via nucleophilic substitution or alkylation of a precursor aniline. Optimize solvent polarity (e.g., DMF or THF) and base strength (e.g., NaH or K₂CO₃) to enhance regioselectivity.
    • Key considerations : Low yields in analogous systems often arise from steric hindrance from the trifluoromethyl group or incomplete deprotonation of the aniline nitrogen.

Q. How can the molecular structure and purity of this compound be validated?

  • Methodology :

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal refinement to resolve bond angles and confirm substituent positions .
  • NMR analysis : Compare ¹H/¹³C NMR spectra with computational predictions (DFT or molecular modeling) to validate the trifluoromethyl group’s electronic effects and alkyl chain conformation.
  • HPLC-MS : Employ reverse-phase chromatography with UV detection (λmax ~255 nm, similar to trifluoromethylaniline derivatives) and mass spectrometry for purity assessment .

Q. What physicochemical properties (e.g., solubility, stability) are critical for handling this compound?

  • Methodology :

  • Solubility screening : Test in polar (e.g., methanol, DMSO) and non-polar solvents (e.g., hexane) to determine optimal storage and reaction conditions.
  • Stability assays : Monitor degradation under varying temperatures (e.g., -20°C for long-term storage) and light exposure using TLC or HPLC .

Advanced Research Questions

Q. How can researchers resolve contradictions in catalytic efficiency or regioselectivity during synthesis?

  • Methodology :

  • Mechanistic studies : Use deuterium labeling or kinetic isotope effects to probe reaction pathways. For example, Warsitz et al. (Carl von Ossietzky Universität) optimized regioselectivity in hydroaminoalkylation using titanium catalysts, achieving 78% yield for a structurally similar trifluoromethylaniline derivative .
  • Computational modeling : Apply DFT calculations to compare transition-state energies for competing pathways (e.g., para vs. ortho substitution).

Q. What strategies are effective for analyzing the electronic effects of the trifluoromethyl group on reactivity?

  • Methodology :

  • Electrochemical analysis : Cyclic voltammetry to measure redox potentials, correlating with electron-withdrawing effects of the -CF₃ group.
  • Spectroscopic probes : UV-Vis spectroscopy (λmax shifts) and IR spectroscopy (C-F stretching modes ~1150 cm⁻¹) to quantify electronic perturbations .

Q. How can researchers address low yields in large-scale syntheses of this compound?

  • Methodology :

  • Flow chemistry : Continuous flow systems improve heat/mass transfer for exothermic reactions involving trifluoromethyl groups.
  • Catalyst screening : Test alternative ligands (e.g., Josiphos or Xantphos) to enhance turnover numbers in palladium-catalyzed steps .

Q. What analytical techniques are suitable for studying intermolecular interactions (e.g., hydrogen bonding) in solid-state structures?

  • Methodology :

  • SC-XRD with Hirshfeld surfaces : Map close contacts and π-π interactions using CrystalExplorer.
  • DSC/TGA : Assess thermal stability and phase transitions influenced by the ethylphenoxy side chain .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(4-Ethylphenoxy)propyl]-3-(trifluoromethyl)aniline
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N-[2-(4-Ethylphenoxy)propyl]-3-(trifluoromethyl)aniline

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